molecular formula C10H9N3O3S B2607787 Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate CAS No. 139980-86-2

Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate

Cat. No.: B2607787
CAS No.: 139980-86-2
M. Wt: 251.26
InChI Key: JBWZEJRYFKNKMC-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a thioester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted esters.

Scientific Research Applications

Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings and thioester group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-(4-pyridyl)-1,3,4-thiadiazol-2-ylthio)acetate
  • Methyl 2-(5-(4-pyridyl)-1,3,4-triazol-2-ylthio)acetate
  • Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)propanoate

Uniqueness

Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate is unique due to the presence of both the oxadiazole and thioester functionalities, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-15-8(14)6-17-10-13-12-9(16-10)7-2-4-11-5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWZEJRYFKNKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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